Cas no 869947-44-4 (3-(3-Acetyl-1H-indol-1-yl)propanoic Acid)
3-(3-Acetyl-1H-indol-1-yl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Acetyl-indol-1-yl)-propionic acid
- 3-Acetyl-1H-indole-1-propanoic acid
- BDBM50311445
- NS-02994
- DTXSID601292739
- AP-124/43383561
- SCHEMBL2554994
- 869947-44-4
- 3-(3-Acetyl-1H-indol-1-yl)propanoic acid, AldrichCPR
- MFCD07394058
- CHEMBL4159736
- EN300-191905
- AKOS000275122
- CS-0238241
- 3-(3-acetylindol-1-yl)propanoic acid
- 3-(3-acetyl-1H-indol-1-yl)propanoic acid
- ALBB-015534
- 1H-indole-1-propanoic acid, 3-acetyl-
- ASINEX-REAG BAS 11176485
- BBL030791
- STK926843
- DB-203656
- G22535
- 3-(3-Acetyl-1H-indol-1-yl)propanoic Acid
-
- MDL: MFCD07394058
- Inchi: 1S/C13H13NO3/c1-9(15)11-8-14(7-6-13(16)17)12-5-3-2-4-10(11)12/h2-5,8H,6-7H2,1H3,(H,16,17)
- InChI Key: DWVWXXMZRUKODS-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CN(CCC(=O)O)C2C=CC=CC=21
Computed Properties
- Exact Mass: 231.08954328g/mol
- Monoisotopic Mass: 231.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 59.3Ų
3-(3-Acetyl-1H-indol-1-yl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 033683-1g |
3-(3-Acetyl-indol-1-yl)-propionic acid |
869947-44-4 | 1g |
$378.00 | 2023-09-09 | ||
| TRC | A165963-25mg |
3-(3-Acetyl-1H-indol-1-yl)propanoic Acid |
869947-44-4 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165963-50mg |
3-(3-Acetyl-1H-indol-1-yl)propanoic Acid |
869947-44-4 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A165963-250mg |
3-(3-Acetyl-1H-indol-1-yl)propanoic Acid |
869947-44-4 | 250mg |
$ 275.00 | 2022-06-08 | ||
| Enamine | EN300-191905-0.05g |
3-(3-acetyl-1H-indol-1-yl)propanoic acid |
869947-44-4 | 95% | 0.05g |
$59.0 | 2023-09-17 | |
| Enamine | EN300-191905-0.1g |
3-(3-acetyl-1H-indol-1-yl)propanoic acid |
869947-44-4 | 95% | 0.1g |
$87.0 | 2023-09-17 | |
| Enamine | EN300-191905-0.25g |
3-(3-acetyl-1H-indol-1-yl)propanoic acid |
869947-44-4 | 95% | 0.25g |
$124.0 | 2023-09-17 | |
| Enamine | EN300-191905-0.5g |
3-(3-acetyl-1H-indol-1-yl)propanoic acid |
869947-44-4 | 95% | 0.5g |
$195.0 | 2023-09-17 | |
| Enamine | EN300-191905-1.0g |
3-(3-acetyl-1H-indol-1-yl)propanoic acid |
869947-44-4 | 95% | 1g |
$251.0 | 2023-05-26 | |
| Enamine | EN300-191905-2.5g |
3-(3-acetyl-1H-indol-1-yl)propanoic acid |
869947-44-4 | 95% | 2.5g |
$465.0 | 2023-09-17 |
3-(3-Acetyl-1H-indol-1-yl)propanoic Acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-(3-Acetyl-1H-indol-1-yl)propanoic Acid
Introduction to 3-(3-Acetyl-1H-indol-1-yl)propanoic Acid (CAS No. 869947-44-4)
3-(3-Acetyl-1H-indol-1-yl)propanoic acid, identified by its Chemical Abstracts Service number CAS No. 869947-44-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural motif combining an acetyl-substituted indole ring with a propanoic acid side chain, has garnered attention for its potential biological activities and synthetic utility.
The indole core is a well-documented scaffold in medicinal chemistry, known for its presence in numerous bioactive natural products and pharmaceuticals. The acetylation at the 3-position of the indole ring introduces additional functional diversity, enabling various chemical modifications and biological interactions. The propanoic acid moiety further enhances the compound's solubility and reactivity, making it a versatile building block for drug design and synthesis.
Recent research has highlighted the importance of indole derivatives in developing novel therapeutic agents. Specifically, compounds with acetylated indole structures have shown promise in modulating inflammatory pathways, neurotransmitter systems, and even targeting specific enzymes involved in metabolic disorders. The presence of the propanoic acid group in 3-(3-Acetyl-1H-indol-1-yl)propanoic acid suggests potential applications in designing molecules that can interact with both hydrophobic and hydrophilic binding sites within biological targets.
In the context of drug discovery, the structural features of 3-(3-Acetyl-1H-indol-1-yl)propanoic acid make it an attractive candidate for further exploration. The acetyl group can participate in hydrogen bonding or form salt bridges, while the propanoic acid side chain can engage in hydrophobic interactions or serve as a linker for more complex molecular architectures. These properties are crucial for optimizing drug-like characteristics such as binding affinity, selectivity, and pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. For instance, studies have suggested that acetylated indole derivatives can interact with histone deacetylases (HDACs), which are enzymes involved in regulating gene expression through chromatin remodeling. By inhibiting HDACs, these compounds may lead to changes in histone acetylation patterns, influencing various cellular processes including apoptosis, differentiation, and inflammation.
Furthermore, the structural similarity of 3-(3-Acetyl-1H-indol-1-yl)propanoic acid to other known bioactive indole derivatives suggests that it may exhibit overlapping biological activities. For example, related compounds have been investigated for their potential anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). The unique combination of an acetyl-substituted indole ring and a propanoic acid side chain may confer additional selectivity or potency compared to simpler indole-based molecules.
The synthetic pathways to 3-(3-Acetyl-1H-indol-1-yl)propanoic acid also warrant discussion. The synthesis typically involves the condensation of 3-acetylindole with malonic acid derivatives or other suitable carboxylic acid precursors under basic conditions. This reaction often proceeds via a Knoevenagel condensation mechanism, followed by hydrolysis and decarboxylation steps to yield the desired product. The availability of high-quality starting materials and optimized reaction conditions are essential for achieving high yields and purity.
In recent years, advances in computational chemistry have facilitated the rapid screening of novel compounds like 3-(3-Acetyl-1H-indol-1-yl)propanoic acid for potential biological activity. Molecular docking studies can predict how this molecule might interact with specific protein targets, providing insights into its mechanism of action before experimental validation is undertaken. Such computational approaches are particularly valuable in reducing the time and cost associated with traditional high-throughput screening methods.
The pharmacological evaluation of 3-(3-Acetyl-1H-indol-1-yl)propanoic acid has been limited by its current availability as a research chemical rather than a commercial drug candidate. However, preliminary in vitro studies suggest that it may possess interesting biological properties worthy of further investigation. For instance, cell-based assays have indicated potential effects on cell proliferation, migration, or apoptosis depending on the target system examined.
Future directions for research on this compound may include exploring its interactions with membrane-bound receptors or investigating its effects on signaling pathways relevant to neurological disorders. The propanoic acid side chain could be modified to enhance bioavailability or target specific tissues more effectively. Additionally, exploring derivatives with different substituents on the indole ring might reveal new pharmacological profiles or improve selectivity against off-target effects.
In conclusion, 3-(3-Acetyl-1H-indol-1-yl)propanoic acid (CAS No. 869947-44-4) represents a promising lead compound for medicinal chemistry applications due to its unique structural features and potential biological activities. Its combination of an acetylated indole core with a propanoic acid side chain offers versatility in drug design and synthetic chemistry. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are likely to play an important role in developing next-generation pharmaceuticals.
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